

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2-methoxypyrimidine**

Cat. No.: **B078064**

[Get Quote](#)

CAS Number: 14001-66-2

This technical guide provides a comprehensive overview of **5-Bromo-2-methoxypyrimidine**, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, reactivity, and applications, supported by experimental protocols and quantitative data.

Physicochemical and Safety Information

5-Bromo-2-methoxypyrimidine is a halogenated pyrimidine derivative recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structure incorporates a reactive bromine atom at the 5-position and a methoxy group at the 2-position, which allows for selective functionalization.^[2]

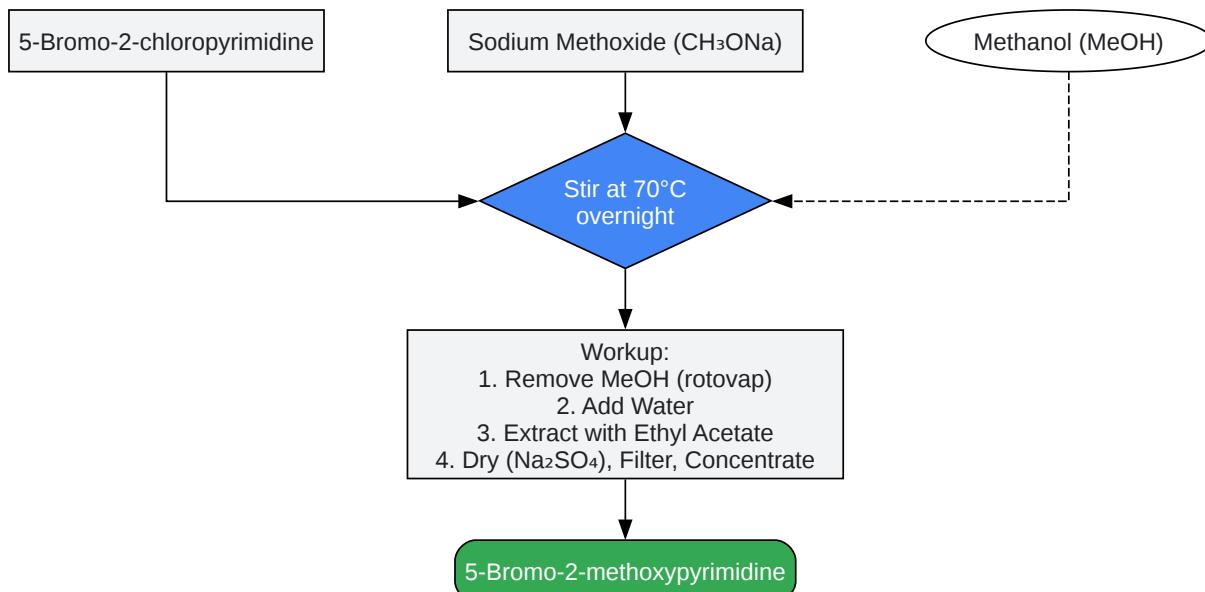
Physical and Chemical Properties

The fundamental properties of **5-Bromo-2-methoxypyrimidine** are summarized below, providing essential data for its handling and use in experimental settings.

Property	Value	References
CAS Number	14001-66-2	[3] [4] [5] [6]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[2] [5]
Molecular Weight	189.01 g/mol	[2] [5] [7]
Appearance	White to light yellow powder or crystal	[2] [4]
Melting Point	55.5-59.5 °C	[3] [4]
Boiling Point	259.8±32.0 °C (Predicted)	[4]
Density	1.628±0.06 g/cm ³ (Predicted)	[4]
SMILES	COc1ncc(Br)cn1	
InChI Key	DWVCZDMMGYIULX-UHFFFAOYSA-N	
Storage	Store at Room Temperature, sealed in dry conditions, or at -20°C for long-term stability.	[4] [5]

Safety and Handling

Proper handling of **5-Bromo-2-methoxypyrimidine** is crucial. The compound is classified with specific hazard codes and requires appropriate personal protective equipment (PPE).


Hazard Information	Details	References
Pictogram	GHS07 (Exclamation mark)	
Signal Word	Warning	
Hazard Codes	H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)	
Precautionary Codes	P261, P264, P270, P280, P301 + P312, P302 + P352	
Hazard Class	Acute Toxicity 4 (Oral), Skin Sensitization 1	
PPE	Dust mask (type N95, US), eyeshields, faceshields, gloves	

Synthesis and Experimental Protocols

The primary synthetic route to **5-Bromo-2-methoxypyrimidine** involves the nucleophilic substitution of a chlorine atom in a pyrimidine precursor with a methoxy group.

Synthesis of **5-Bromo-2-methoxypyrimidine**

A common and effective method for synthesizing **5-Bromo-2-methoxypyrimidine** is the reaction of 5-Bromo-2-chloropyrimidine with sodium methoxide in methanol.[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

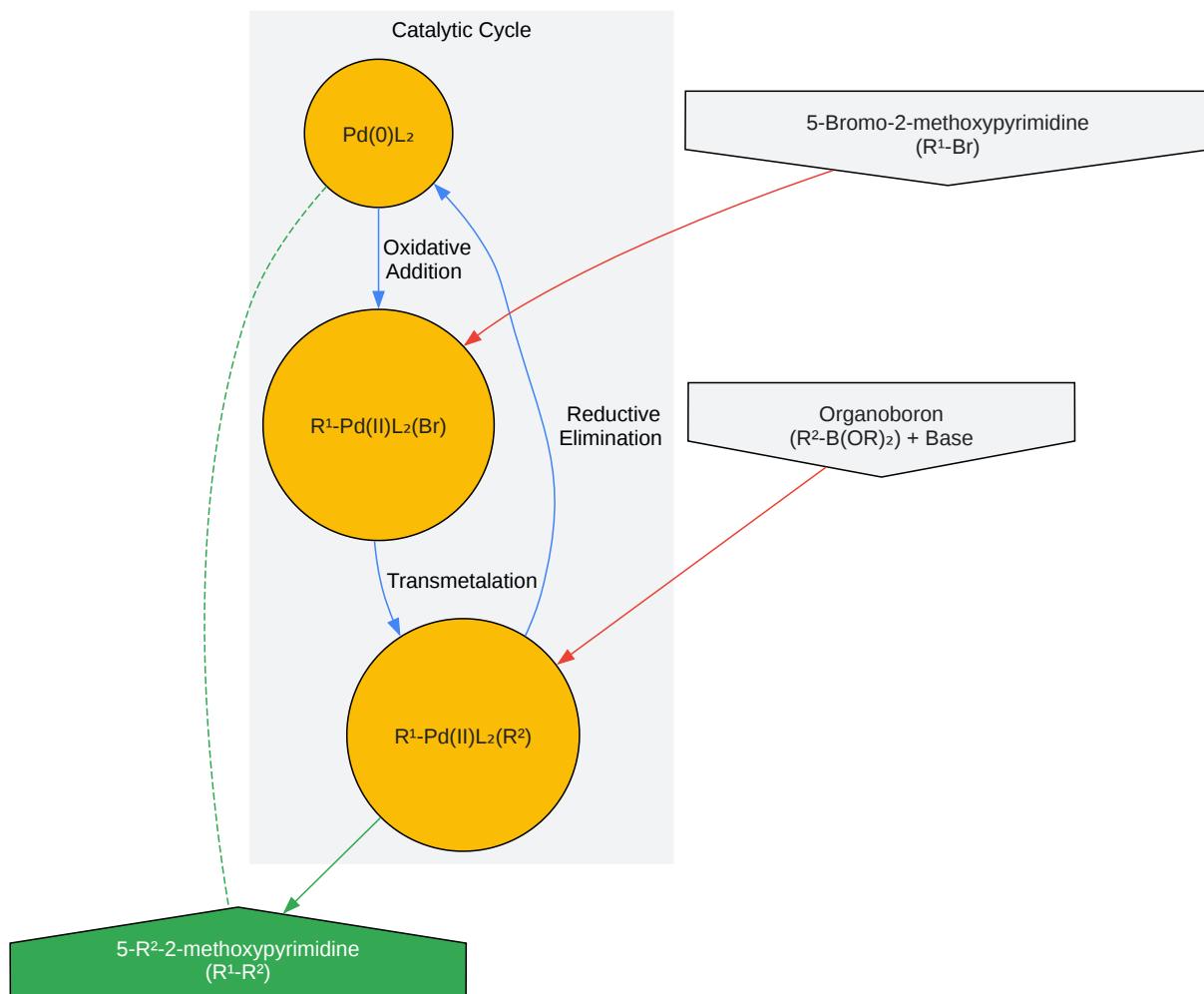
Caption: Synthesis workflow for **5-Bromo-2-methoxypyrimidine**.

Experimental Protocol: Synthesis

This protocol details the procedure for synthesizing **5-Bromo-2-methoxypyrimidine** from 5-Bromo-2-chloropyrimidine.[3][4]

- Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (2.0 g, 10 mmol, 1.0 equiv.) in methanol (15 mL), add sodium methoxide (2.16 g, 40 mmol, 4.0 equiv.).
- Reaction Conditions: Stir the reaction mixture at 70 °C overnight.
- Monitoring: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup:

- Upon completion, cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.[4]
- Slowly add water (10 mL) to the resulting residue.[4]
- Extract the aqueous layer with ethyl acetate (3 x 300 mL).[4]
- Purification:
 - Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
 - Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product.[4]


A reported yield for this reaction is 60% (1.17 g).[3]

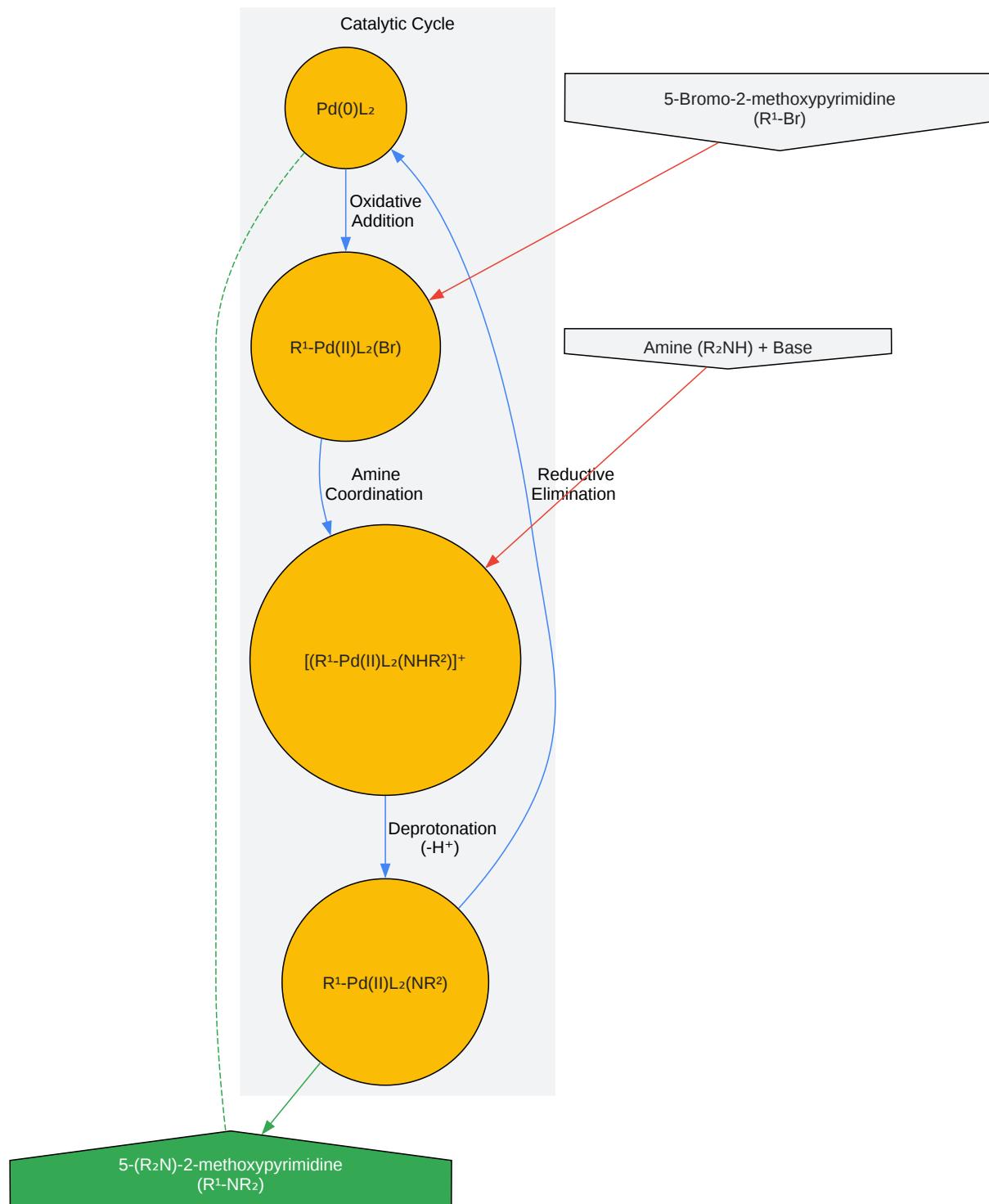
Reactivity and Key Applications in Synthesis

5-Bromo-2-methoxypyrimidine is a valuable intermediate due to its potential for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C5-bromo position.[8][9] This reactivity is crucial for its application in the synthesis of pharmaceuticals and agrochemicals.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For **5-Bromo-2-methoxypyrimidine**, this reaction selectively targets the C-Br bond, allowing for the introduction of various aryl or vinyl groups.[8][10][11]

[Click to download full resolution via product page](#)


Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

This generalized protocol serves as a starting point for the Suzuki-Miyaura coupling of **5-Bromo-2-methoxypyrimidine**.^{[8][12]}

- Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine **5-Bromo-2-methoxypyrimidine** (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 2.0-3.0 equiv.).^{[8][13]}
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1 v/v).^{[8][13]}
- Reaction: Heat the reaction mixture with stirring to 80-100 °C.^[8]
- Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.^{[8][13]}
- Purification: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
[\[13\]](#)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, widely used in medicinal chemistry to synthesize arylamines.^{[9][14]} This reaction allows for the coupling of **5-Bromo-2-methoxypyrimidine** with a variety of primary and secondary amines.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

This protocol provides a general method for the amination of **5-Bromo-2-methoxypyrimidine**.

[12]

- Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu , 1.4 equiv.).[12]
- Reagent Addition: Add **5-Bromo-2-methoxypyrimidine** (1.0 equiv.) and the amine (1.2 equiv.).
- Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene).[12]
- Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
- Workup and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite to remove palladium residues. The filtrate is then concentrated, and the crude product is purified using standard techniques such as column chromatography.[8]

Applications in Research and Development

5-Bromo-2-methoxypyrimidine serves as a crucial building block for synthesizing a wide range of biologically active molecules.[2]

- Pharmaceutical Development: It is a key intermediate in the synthesis of antiviral and anticancer agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound provides a platform for creating novel derivatives to enhance drug efficacy.[2]
- Agrochemical Chemistry: The compound is utilized in the development of modern herbicides and fungicides, contributing to effective crop protection solutions.[2]

Spectroscopic Data

The structural elucidation of **5-Bromo-2-methoxypyrimidine** and its derivatives relies on standard spectroscopic techniques. Predicted data based on analogous compounds are presented below.[15]

Spectroscopic Data	Predicted Values
^1H NMR (CDCl_3)	$\delta \sim 8.5$ (s, 2H, pyrimidine-H), $\delta \sim 4.0$ (s, 3H, OCH_3)
^{13}C NMR (CDCl_3)	$\delta \sim 165$ (C-O), $\delta \sim 160$ (N-C-N), $\delta \sim 110$ (C-Br)
Mass Spec (EI)	m/z 188/190 $[\text{M}]^+$, corresponding to Br isotopes

Experimental Protocol: NMR and MS Data Acquisition

This protocol outlines the general procedure for acquiring spectroscopic data.[\[15\]](#)

- Sample Preparation (NMR):
 - Weigh 5-10 mg of the purified sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.[\[15\]](#)
- ^1H NMR Data Acquisition:
 - Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
 - Reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).[\[15\]](#)
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Reference the chemical shifts to the solvent peak (e.g., CDCl_3 at 77.16 ppm).[\[15\]](#)
- Mass Spectrometry (MS) Data Acquisition:
 - Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
 - Analyze the resulting mass-to-charge ratio data to confirm the molecular weight and fragmentation pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]
- 4. 5-Bromo-2-methoxypyrimidine CAS#: 14001-66-2 [amp.chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. usbio.net [usbio.net]
- 7. 2-Bromo-5-methoxypyrimidine | C5H5BrN2O | CID 72207412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078064#5-bromo-2-methoxypyrimidine-cas-number-14001-66-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com